4-Aminopiperidine-1-sulfonyl fluoride hydrochloride
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Overview
Description
4-Aminopiperidine-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H11FN2O2S·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the following steps:
Starting Material: Piperidine is used as the starting material.
Sulfonylation: Piperidine is reacted with a sulfonyl fluoride reagent under controlled conditions to introduce the sulfonyl fluoride group.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Aminopiperidine-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Hydrolysis reactions are conducted using aqueous acid or base solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Aminopiperidine-1-sulfonyl fluoride hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Research: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminopiperidine-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The amino group at the 4-position of the piperidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Another compound with an amino group at the 4-position, used as a research tool in studying potassium channels.
Piperidine-1-sulfonyl Fluoride: Lacks the amino group but shares the sulfonyl fluoride moiety.
4-Aminopiperidine: Contains the amino group but lacks the sulfonyl fluoride moiety.
Uniqueness
4-Aminopiperidine-1-sulfonyl fluoride hydrochloride is unique due to the presence of both the amino group and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-aminopiperidine-1-sulfonyl fluoride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2O2S.ClH/c6-11(9,10)8-3-1-5(7)2-4-8;/h5H,1-4,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEWKTIAWVZEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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